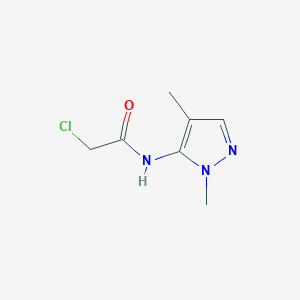![molecular formula C14H16Cl2N2O3 B7469162 3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7469162.png)
3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid, also known as DCPP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has been found to have potential therapeutic applications in various diseases.
作用機序
The exact mechanism of action of 3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI). It has been suggested that 3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid may increase the levels of serotonin in the brain by inhibiting its reuptake, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. 3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid has also been found to decrease the levels of norepinephrine and epinephrine, which may contribute to its calming effects.
実験室実験の利点と制限
3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid has several advantages for lab experiments. It is easy to synthesize and has high yields. It has also been found to be stable under various conditions, making it suitable for long-term experiments. However, 3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid has some limitations. It has been found to have low solubility in water, which may limit its use in certain experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before its use in experiments.
将来の方向性
There are several future directions for the use of 3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid in scientific research. One potential direction is to study its effects on other neurotransmitters and receptors in the brain. Another direction is to investigate its potential therapeutic applications in other diseases such as Parkinson's disease and Alzheimer's disease. Additionally, the development of new analogs of 3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid may lead to the discovery of more potent and selective compounds with fewer side effects.
Conclusion:
In conclusion, 3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid is a synthetic compound that has been extensively used in scientific research. Its potential therapeutic applications in various diseases, including depression and anxiety, make it a promising compound for future studies. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid have been discussed in this paper.
合成法
3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid can be synthesized by the reaction of 2,4-dichlorobenzoyl chloride with piperazine in the presence of triethylamine and dichloromethane. The resulting product is then treated with propanoic acid to obtain 3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid in high yields. This synthesis method has been optimized and has been used in various research studies.
科学的研究の応用
3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid has been extensively used in scientific research to study its potential therapeutic applications. It has been found to have promising results in the treatment of various diseases such as depression, anxiety, and schizophrenia. 3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that it may have similar effects in humans.
特性
IUPAC Name |
3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3/c15-10-1-2-11(12(16)9-10)14(21)18-7-5-17(6-8-18)4-3-13(19)20/h1-2,9H,3-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABMSYTUAKBPBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B7469087.png)
![1-(4-bromophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B7469092.png)

![1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7469108.png)

![5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7469118.png)


![N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide](/img/structure/B7469156.png)

![2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B7469171.png)
![5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid](/img/structure/B7469174.png)
